

In Vitro Antibacterial Spectrum of Cefadroxil Against Clinical Isolates: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] It is the para-hydroxy derivative of cephalexin and is utilized for treating mild to moderate infections of the skin and soft tissues, upper respiratory tract, and urinary tract.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of **Cefadroxil** against a range of clinical isolates, details the experimental protocols for susceptibility testing, and presents its mechanism of action.

Mechanism of Action

Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of **Cefadroxil** is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, **Cefadroxil** disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

In Vitro Antibacterial Spectrum of Cefadroxil



The in vitro activity of **Cefadroxil** has been evaluated against a variety of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and resistance rates reported in various studies.

Table 1: In Vitro Activity of Cefadroxil against Gram-Positive Clinical Isolates

Bacterial Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Resistance Rate (%)
Staphylococc us aureus (Methicillin- Susceptible)	48	-	2	4	-
Staphylococc us aureus	35	2-128	-	-	71.43
Streptococcu s pyogenes	-	-	-	-	-
Streptococcu s pneumoniae	-	-	-	-	-

Table 2: In Vitro Activity of **Cefadroxil** against Gram-Negative Clinical Isolates

Bacterial Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	Resistance Rate (%)
Escherichia coli	35	8-256	-	-	85.71
Klebsiella pneumoniae	-	-	-	-	-
Proteus mirabilis	-	-	-	-	-
Haemophilus influenzae	30	≤16 (for 6 isolates)	-	-	-



Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the data was not specified in the cited sources.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of **Cefadroxil** is primarily conducted using standardized methods such as broth microdilution and disk diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism.

Protocol:

- Preparation of Cefadroxil Concentrations: A series of twofold dilutions of Cefadroxil are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations (e.g., 0.25 to 256 μg/mL).[1]
- Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a
 turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
 final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the
 test wells.
- Inoculation: Each well of a microtiter plate containing the different Cefadroxil concentrations
 is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility
 control well (no bacteria) are also included.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of Cefadroxil that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.



Protocol:

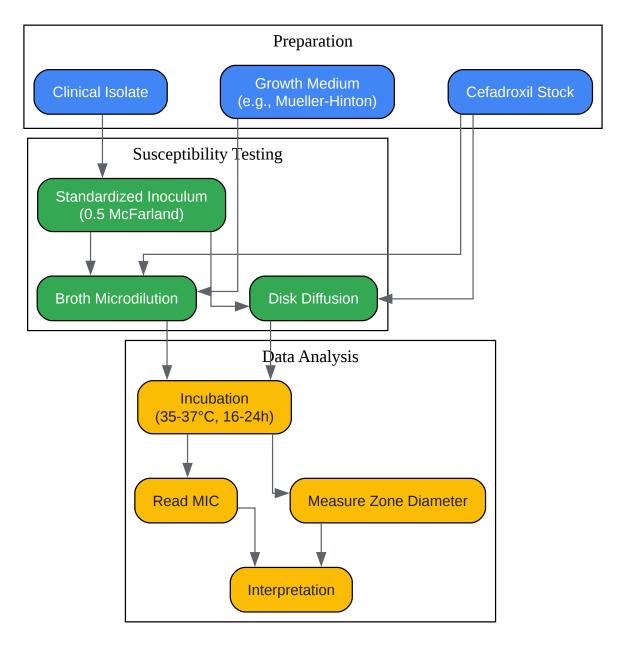
- Inoculum Preparation: A standardized suspension of the clinical isolate is prepared as described for the broth microdilution method.
- Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
- Disk Application: A paper disk impregnated with a specific amount of Cefadroxil (e.g., 30 μg) is placed on the surface of the inoculated agar plate.
- Incubation: The plate is incubated at 35-37°C for 16-24 hours.
- Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone is then correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant.[2]

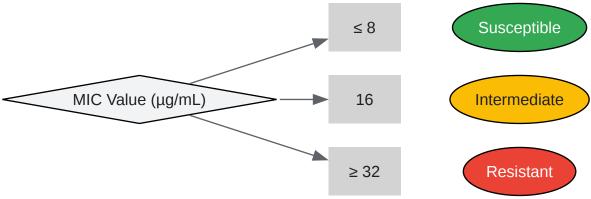
Interpretation of Susceptibility Testing Results

The interpretation of MIC values and zone diameters requires established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). However, it is crucial to note that the CLSI does not currently provide specific breakpoints for **Cefadroxil**.[3] [4] The FDA has also noted the lack of established breakpoints.[5] Some studies have used a breakpoint of ≤16 mg/L to define susceptibility.[2] The absence of official breakpoints complicates the interpretation of **Cefadroxil** susceptibility and highlights the need for further research and standardization.

Visualizations Experimental Workflow









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